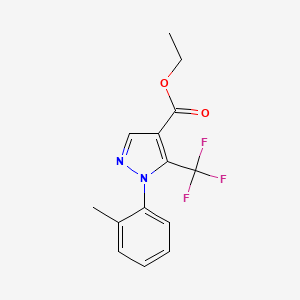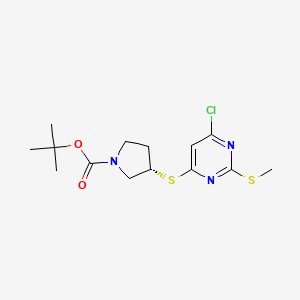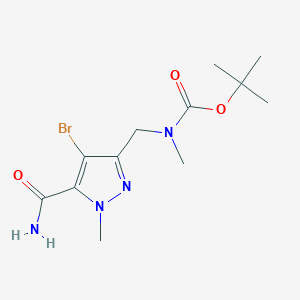![molecular formula C10H8N2 B13966487 1h-Pyrazolo[1,5-a]indole CAS No. 42318-55-8](/img/structure/B13966487.png)
1h-Pyrazolo[1,5-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining pyrazole and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[1,5-a]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) results in the formation of this compound . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the addition reactions and subsequent cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole .
Scientific Research Applications
1H-Pyrazolo[1,5-a]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. For example, its interaction with cancer cell receptors can inhibit cell proliferation and induce apoptosis .
Comparison with Similar Compounds
1H-Pyrazolo[1,5-a]indole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but has different chemical properties and applications.
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde have similar structures but differ in their reactivity and biological activities.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
42318-55-8 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H |
InChI Key |
SDASQSBLIWRQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


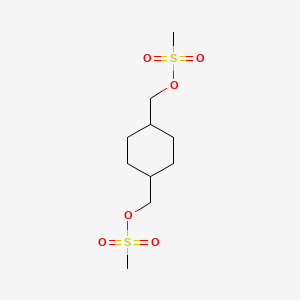

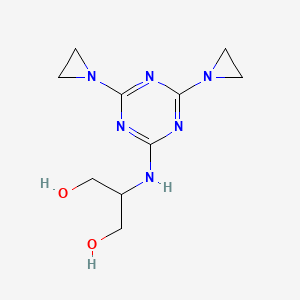
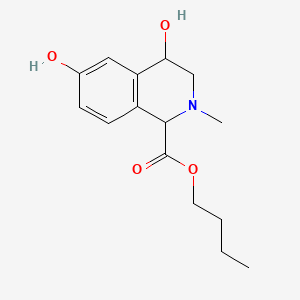
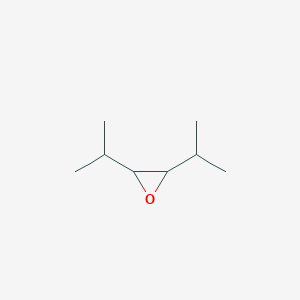
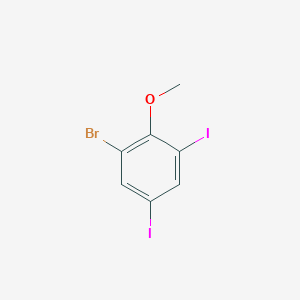
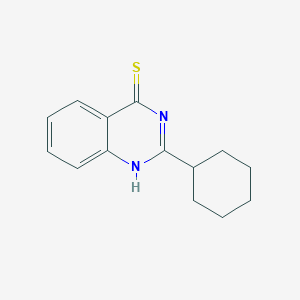

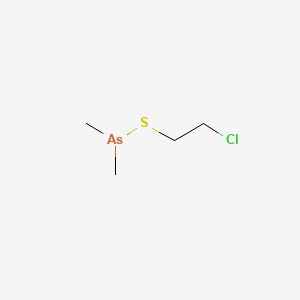
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
